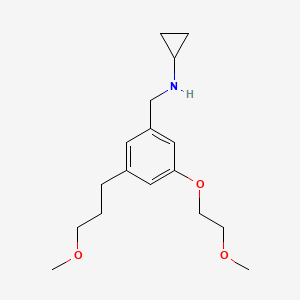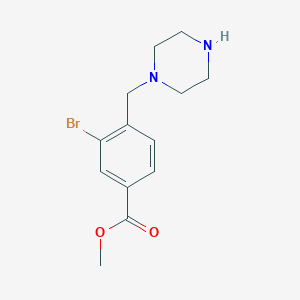
Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate is an organic compound with the molecular formula C13H17BrN2O2 It is a derivative of benzoic acid, featuring a bromine atom and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate typically involves a multi-step process:
Esterification: The carboxylic acid group of the brominated benzoic acid is esterified using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Piperazine Substitution: The final step involves the nucleophilic substitution of the bromine atom with piperazine, typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The piperazine moiety can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiols (R-SH) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Oxidized piperazine derivatives.
Reduction: Alcohol derivatives of the ester group.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, while the bromine atom and ester group contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-3-(piperazin-1-ylmethyl)benzoate: Similar structure but with different substitution pattern.
Methyl 3-chloro-4-(piperazin-1-ylmethyl)benzoate: Chlorine atom instead of bromine.
Methyl 3-bromo-4-(morpholin-1-ylmethyl)benzoate: Morpholine moiety instead of piperazine.
Uniqueness
Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate is unique due to the specific positioning of the bromine and piperazine groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Propiedades
Número CAS |
1131594-61-0 |
|---|---|
Fórmula molecular |
C13H17BrN2O2 |
Peso molecular |
313.19 g/mol |
Nombre IUPAC |
methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate |
InChI |
InChI=1S/C13H17BrN2O2/c1-18-13(17)10-2-3-11(12(14)8-10)9-16-6-4-15-5-7-16/h2-3,8,15H,4-7,9H2,1H3 |
Clave InChI |
IELXLQHAPSCNBV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)CN2CCNCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



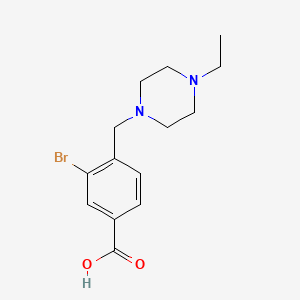
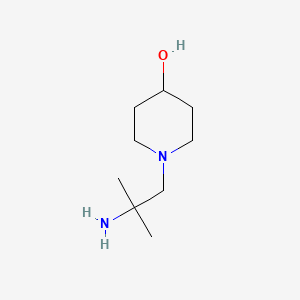
![1-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B13931416.png)
![3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13931422.png)
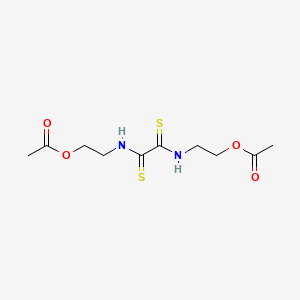
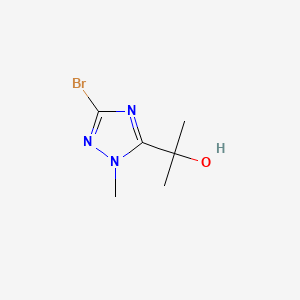

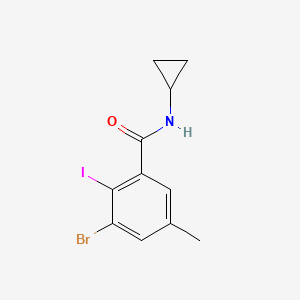
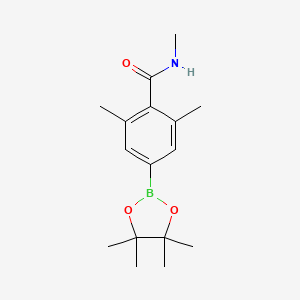
![1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)
